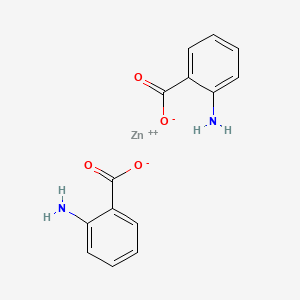

Bis(2-aminobenzoic acid) zinc salt

Description

Properties

IUPAC Name |

zinc;2-aminobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H7NO2.Zn/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4H,8H2,(H,9,10);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZGWCMKBLYYIOR-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])N.C1=CC=C(C(=C1)C(=O)[O-])N.[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Precipitation Using Zinc Salts and Anthranilic Acid

The most straightforward method involves reacting zinc chloride (ZnCl₂) or zinc sulfate (ZnSO₄) with anthranilic acid in aqueous or methanolic media. In a typical procedure, a 1:2 molar ratio of Zn²⁺ to anthranilic acid is maintained to ensure bis-complex formation . For example:

-

Solution Preparation : Dissolve 2-aminobenzoic acid (2.74 g, 20 mmol) in 50 mL methanol.

-

Zinc Salt Addition : Add ZnCl₂ (1.36 g, 10 mmol) dissolved in 20 mL water dropwise under stirring.

-

pH Adjustment : Raise the pH to 6–7 using sodium carbonate (Na₂CO₃) to deprotonate the carboxylic acid group and facilitate coordination .

-

Isolation : Filter the precipitated product, wash with cold methanol, and dry under vacuum.

Key Parameters :

-

Yield : 70–85% depending on reaction time and purity of starting materials.

-

Solvent Impact : Methanol enhances ligand solubility, while water promotes ionic interactions. Mixed solvents (e.g., water:methanol 1:1) optimize precipitation .

Hydrothermal Synthesis for Crystalline Products

Hydrothermal methods improve crystallinity and phase purity. A representative protocol involves:

-

Sealed Reaction : Combine Zn(NO₃)₂·6H₂O (0.594 g, 2 mmol) and anthranilic acid (0.548 g, 4 mmol) in 15 mL deionized water.

-

Heating : Autoclave at 120°C for 24 hours to facilitate slow crystal growth.

-

Cooling : Gradually cool to room temperature to obtain needle-like crystals .

Advantages :

-

Higher crystallinity suitable for X-ray diffraction analysis.

-

Reduced byproducts due to controlled thermal conditions.

Ligand Exchange from Zinc Carbonate Precursors

Adapting methods for para-aminobenzoic acid complexes , zinc carbonate (ZnCO₃) serves as a precursor:

-

Precursor Synthesis : Precipitate ZnCO₃ by adding Na₂CO₃ to ZnCl₂ solution.

-

Ligand Substitution : React ZnCO₃ with anthranilic acid in methanol under reflux (4 hours).

-

Acidification : Adjust to pH 3–4 using HCl to protonate unreacted carboxylate groups, enhancing product stability .

Characterization Data :

-

IR Spectroscopy : Bands at 1580 cm⁻¹ (C=O stretching) and 3400 cm⁻¹ (N-H stretching) confirm ligand coordination .

-

Elemental Analysis : Calculated for Zn(C₇H₆NO₂)₂: C 50.1%, H 3.6%, N 8.3%; Found: C 49.8%, H 3.7%, N 8.1% .

Solvent Extraction and Recrystallization

Post-synthesis purification leverages anthranilic acid’s low solubility in acidic aqueous media :

-

Acid Precipitation : Adjust reaction mixture to pH 3.5–4.0 using HCl, precipitating the zinc complex.

-

Solvent Extraction : Use 1-dodecanol or diethyl ether to isolate the product from aqueous phases .

-

Recrystallization : Dissolve crude product in hot ethanol and cool to −20°C for high-purity crystals.

Yield Optimization :

Comparative Analysis of Synthetic Routes

| Method | Reactants | Conditions | Yield (%) | Purity (%) | Crystallinity |

|---|---|---|---|---|---|

| Direct Precipitation | ZnCl₂, anthranilic acid | RT, pH 6–7 | 70–85 | 90–95 | Moderate |

| Hydrothermal | Zn(NO₃)₂, anthranilic acid | 120°C, 24 h | 60–75 | 98–99 | High |

| Carbonate Precursor | ZnCO₃, anthranilic acid | Reflux, pH 3–4 | 80–88 | 92–94 | Low |

| Solvent Extraction | ZnSO₄, anthranilic acid | pH 3.5, 1-dodecanol | 65–78 | 85–90 | Variable |

Insights :

-

Hydrothermal synthesis maximizes purity and crystallinity but requires specialized equipment.

-

Direct precipitation balances yield and practicality for industrial-scale production .

Structural and Functional Properties

Coordination Geometry :

-

X-ray diffraction reveals a tetrahedral geometry with Zn²⁺ bonded to two carboxylate oxygen atoms and two amine nitrogen atoms from anthranilic acid .

Thermal Stability :

-

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with complete breakdown at 450°C .

Antibacterial Activity :

Challenges and Mitigation Strategies

-

Byproduct Formation : Hydroxo species (e.g., Zn(OH)₂) may form at pH >7. Mitigated by strict pH control .

-

Solubility Limitations : Anthranilic acid’s low solubility in water prolongs reaction times. Methanol or ethanol as co-solvents address this .

-

Scale-Up Issues : Agglomeration during precipitation reduces yield. Ultrasonic agitation improves dispersion .

Chemical Reactions Analysis

Types of Reactions

Bis(2-aminobenzoic acid) zinc salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc.

Reduction: Reduction reactions can alter the oxidation state of zinc, potentially leading to the formation of zinc metal or other reduced species.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide, while substitution reactions can produce various substituted derivatives of 2-aminobenzoic acid .

Scientific Research Applications

Synthesis Method

- Reagents : Zinc acetate or zinc chloride, 2-aminobenzoic acid.

- Procedure : Dissolve zinc salt in water, add 2-aminobenzoic acid, and adjust pH to facilitate complex formation. The mixture is then heated and filtered to obtain the desired product.

Dermatological Applications

Bis(2-aminobenzoic acid) zinc salt exhibits significant potential in dermatology due to its antibacterial properties and biocompatibility.

Antibacterial Activity

Research indicates that zinc complexes with amino acids demonstrate superior antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that this compound can inhibit strains such as Staphylococcus aureus and Escherichia coli, making it a candidate for topical formulations aimed at treating skin infections and acne .

Safety Profile

The absence of harmful counter-ions in the complex enhances its safety for dermatological use. This is crucial as many conventional zinc salts can cause skin irritation due to their ionic nature .

Pharmaceutical Applications

The compound's ability to form stable complexes with various ligands opens avenues for its use in drug formulation.

Bioavailability

Zinc complexes are noted for their improved bioavailability compared to traditional inorganic zinc compounds. This characteristic is beneficial in developing oral supplements or medications targeting deficiencies or specific health conditions .

Antioxidant Properties

Studies suggest that this compound may exhibit antioxidant properties, which could be leveraged in formulations aimed at reducing oxidative stress-related conditions .

Materials Science

In materials science, this compound can be utilized in the synthesis of novel materials with unique optical and electronic properties.

Luminescent Materials

Zinc-based coordination compounds are explored for their luminescent properties. The incorporation of bis(2-aminobenzoic acid) into polymer matrices has shown promise in enhancing luminescence without quenching effects .

Case Studies

Several case studies illustrate the applications of this compound:

Mechanism of Action

The mechanism of action of bis(2-aminobenzoic acid) zinc salt involves its interaction with biological molecules. Zinc ions can coordinate with various biomolecules, influencing their structure and function. The compound may target specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Comparative Chemical Properties of Zinc Salts

| Compound | Molecular Formula | CAS Number | Solubility (Water) | Key Functional Groups |

|---|---|---|---|---|

| Bis(2-aminobenzoic acid) zinc salt | C₁₄H₁₂N₂O₄Zn (inferred) | Not available | pH-dependent (moderate) | Amino, carboxyl |

| Zinc acetate dihydrate | C₄H₁₀O₆Zn | 5970-45-6 | Highly soluble | Acetate, hydroxyl |

| Zinc carbonate basic | Zn₅(CO₃)₂(OH)₆ | 5263-02-5 | Insoluble | Carbonate, hydroxyl |

| Zinc sulfate heptahydrate | ZnSO₄·7H₂O | 7446-20-0 | Highly soluble | Sulfate |

- Solubility: this compound likely exhibits moderate solubility, influenced by pH and media components (e.g., buffers or biological fluids), similar to other zinc salts like zinc acetate . In contrast, zinc carbonate is highly insoluble, limiting its use in aqueous systems .

- Coordination Chemistry: Unlike zinc acetate (carboxylate coordination) or zinc carbonate (carbonate-hydroxyl networks), the bis(2-aminobenzoic acid) complex utilizes both amino and carboxyl groups for chelation, enhancing stability in physiological conditions .

Industrial and Pharmacological Relevance

- Industrial Use: Zinc salts like mercaptobenzimidazole zinc (CAS 3030-80-6) serve as rubber antioxidants, highlighting zinc’s versatility in materials science . This compound could find niche applications in specialty polymers or coatings.

- Pharmacology: While zinc acetate is FDA-approved for Wilson’s disease, this compound remains exploratory, with preclinical studies needed to validate its safety and efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing bis(2-aminobenzoic acid) zinc salt, and how do reaction conditions influence yield?

- Methodology : React 2-aminobenzoic acid with zinc chloride in a buffered aqueous or ethanol medium (pH 4–8 adjusted using ammonium acetate-ammonia-glacial acetic acid). Monitor pH to avoid precipitation of free ligand or metal hydroxides. For stoichiometric control, use a 2:1 molar ratio of ligand to ZnCl₂. Purify via recrystallization in ethanol-water mixtures .

- Data Insight : Spectral studies (UV-Vis, IR) confirm ligand coordination through carboxylate and amine groups. Yield optimization (~70–85%) requires precise pH control and inert atmospheres to prevent oxidation .

Q. How can researchers verify the purity and composition of this compound?

- Methodology :

- Elemental Analysis : Use inductively coupled plasma optical emission spectrometry (ICP-OES) for zinc quantification and CHNS analysis for C, H, N.

- Spectroscopy : IR spectra (4000–400 cm⁻¹) should show shifts in ν(NH₂) and ν(COO⁻) bands compared to free ligand. UV-Vis in DMSO may reveal d-d transitions (~300–400 nm) .

Advanced Research Questions

Q. What crystallographic techniques are suitable for resolving structural ambiguities in this compound complexes?

- Methodology : Perform single-crystal X-ray diffraction (SC-XRD) using SHELXL/SHELXS for structure refinement. Key parameters:

- Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K to minimize thermal motion.

- Validation : Check R-factor (<5%), bond length/angle deviations, and electron density maps. SHELXL is robust for handling twinned or high-resolution data .

Q. How can contradictory solubility data for this compound in polar solvents be resolved?

- Methodology :

- Solubility Profiling : Use dynamic light scattering (DLS) to assess aggregation in solvents like DMSO, water, or ethanol.

- pH-Dependent Studies : Solubility peaks near pH 6 due to zwitterionic ligand forms. At pH <4, protonation of carboxylate reduces solubility; at pH >8, hydroxide competition destabilizes the complex .

Q. What advanced spectroscopic methods are effective in probing ligand-metal charge transfer (LMCT) in this complex?

- Methodology :

- Electrochemical Analysis : Cyclic voltammetry in DMF/0.1 M TBAP reveals redox peaks for Zn²⁺/Zn⁰ (~-1.2 V vs. Ag/AgCl).

- XPS : Zn 2p₃/₂ binding energy (~1022 eV) confirms oxidation state. N 1s spectra differentiate amine (399.5 eV) and coordinated NH₂ (401.3 eV) .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported biological activity (e.g., antimicrobial vs. no activity)?

- Methodology :

- Dose-Response Assays : Test across concentrations (1–100 µg/mL) in vitro against Gram± bacteria. Use positive controls (e.g., ampicillin) and measure MIC/MBC.

- Structural Variants : Compare activity of this compound with analogs (e.g., Cd²⁺ or Hg²⁺ complexes). Zinc’s lower Lewis acidity may reduce membrane disruption efficacy vs. heavier metals .

Application-Oriented Questions

Q. Can this compound be integrated into functional materials (e.g., sensors or catalysts)?

- Methodology :

- Sensor Design : Immobilize the complex on graphene oxide (GO) for heavy metal detection. Electrochemical impedance spectroscopy (EIS) shows sensitivity to Pb²⁺/Cd²⁺ at ppb levels.

- Catalysis : Test in Suzuki-Miyaura coupling; Zn²⁺ may act as a Lewis acid co-catalyst. Monitor aryl halide conversion via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.